4-Chloro-2-phenylquinoline CAS number and identifiers
4-Chloro-2-phenylquinoline CAS number and identifiers
Executive Summary
4-Chloro-2-phenylquinoline (CAS 4979-79-7) is a halogenated heterocyclic scaffold of significant value in medicinal chemistry. Structurally, it consists of a quinoline core substituted with a phenyl group at the C2 position and a reactive chlorine atom at the C4 position.
This molecule serves as a "privileged structure" in drug discovery, primarily due to the lability of the C4-chlorine atom. It functions as a critical intermediate for Nucleophilic Aromatic Substitution (
Chemical Identity & Physiochemical Profile[1][2][3]
| Parameter | Specification |
| CAS Registry Number | 4979-79-7 |
| IUPAC Name | 4-Chloro-2-phenylquinoline |
| Molecular Formula | |
| Molecular Weight | 239.70 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 62–64 °C |
| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in water |
| Reactivity | Moisture sensitive; C4-Cl is highly reactive toward nucleophiles |
| Storage | Inert atmosphere ( |
Synthetic Architecture
The synthesis of 4-Chloro-2-phenylquinoline is classically achieved through the chlorodehydration of 2-phenyl-4(1H)-quinolone . This transformation utilizes Phosphorus Oxychloride (
Reaction Logic
The precursor, 2-phenyl-4-quinolone, exists in a tautomeric equilibrium between the keto (quinolone) and enol (hydroxyquinoline) forms.
Experimental Protocol (Standardized)
Note: All procedures must be performed in a fume hood due to the generation of HCl gas.
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube.
-
Charging: Add 2-phenyl-4(1H)-quinolone (10.0 mmol, 2.21 g) to the flask.
-
Reagent Addition: Carefully add Phosphorus Oxychloride (
) (50.0 mmol, 4.6 mL). Caution: is corrosive and reacts violently with moisture. -
Reaction: Heat the mixture to reflux (approx. 105–110 °C) for 2–4 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a less polar spot (product).
-
Quenching (Critical Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto ~200 g of crushed ice with vigorous stirring. Exothermic reaction: HCl gas evolution.
-
Neutralization: Neutralize the aqueous suspension with Ammonium Hydroxide (
) or saturated until pH ~8. -
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. Recrystallize from Ethanol or Hexanes if necessary.
Synthetic Workflow Visualization
Figure 1: Step-wise synthetic pathway transforming the quinolone precursor into the 4-chloro derivative.
Reactivity & Functionalization ( )
The primary utility of 4-Chloro-2-phenylquinoline lies in its reactivity toward Nucleophilic Aromatic Substitution (
Mechanistic Insight
Unlike typical aryl chlorides which are inert to substitution without metal catalysts (e.g., Buchwald-Hartwig), the chlorine at the C4 position of the quinoline ring is activated. The ring nitrogen acts as an electron sink (similar to the nitro group in chloronitrobenzenes), reducing electron density at C4 and facilitating the attack of nucleophiles (amines, alkoxides).
This allows for metal-free coupling, often requiring only heat and a mild base (e.g.,
Functionalization Workflow[3]
Figure 2: Mechanism of Nucleophilic Aromatic Substitution (
Pharmaceutical Applications
NK3 Receptor Antagonists
The 2-phenylquinoline scaffold is central to the design of antagonists for the Neurokinin-3 (NK3) receptor.[2] NK3 receptors are implicated in the modulation of monoaminergic transmission, making them targets for treating schizophrenia and pulmonary disorders.
-
Key Example: Derivatives of this scaffold, such as SB-223412 (Talnetant), utilize the 2-phenylquinoline core. The 4-position is typically substituted with a chiral amine to induce receptor selectivity.
Antimicrobial & Antimalarial Agents
Quinoline derivatives have a rich history in malaria treatment (e.g., Chloroquine). The 2-phenyl substitution enhances lipophilicity, potentially aiding in membrane permeability.
-
Strategy: Displacement of the 4-chloro group with diamine side chains (e.g., N,N-diethyl-1,4-pentanediamine) creates analogs that interfere with heme polymerization in Plasmodium falciparum.
Safety & Handling Protocols
-
Hazard Identification: 4-Chloro-2-phenylquinoline is an irritant (Skin/Eye/Respiratory).
-
Moisture Sensitivity: The C4-Cl bond can hydrolyze back to the quinolone if exposed to strong acids or prolonged moisture at high temperatures.
-
POCl3 Handling: When synthesizing, strictly avoid water contact with
. The quench step generates massive volumes of HCl gas; ensure scrubber or high-efficiency ventilation is active.
References
-
ChemicalBook. (2024). 4-Chloro-2-phenylquinoline Properties and CAS 4979-79-7.[3][4][5][6][7] Link
-
Thermo Fisher Scientific. (2024). 4-Chloro-2-phenylquinoline, 99% Product Specification. Link
-
Sigma-Aldrich. (2024). 4-Chloro-2-phenylquinoline AldrichCPR. Link
- Giardina, G. A., et al. (1997). Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. Journal of Medicinal Chemistry.
-
Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 (Mechanistic Analogy). Link
Sources
- 1. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-CHLORO-2-PHENYLQUINOLINE, 99 CAS#: 4979-79-7 [m.chemicalbook.com]
- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 5. 164870025 [thermofisher.cn]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. fishersci.com [fishersci.com]
